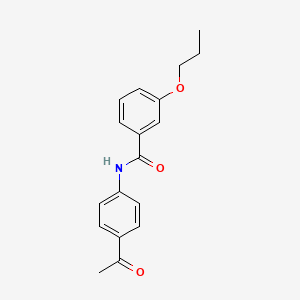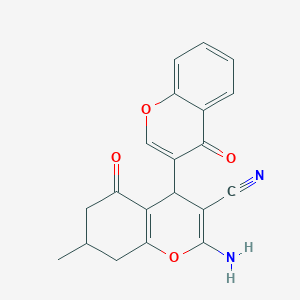![molecular formula C16H16O3 B5231636 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5231636.png)
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde, also known as MPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde exerts its effects through the modulation of various signaling pathways, including the mGluR5 signaling pathway and the PI3K/Akt/mTOR pathway. 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde acts as a positive allosteric modulator of mGluR5, leading to the enhancement of synaptic plasticity and cognitive function. 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde also inhibits the PI3K/Akt/mTOR pathway, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been shown to have various biochemical and physiological effects in animal models. In neuroscience, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been found to enhance long-term potentiation (LTP), a process that is essential for learning and memory. 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. In cancer research, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been shown to induce apoptosis, a process that leads to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde in lab experiments include its high potency, selectivity, and low toxicity. 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde is also readily available and can be easily synthesized in large quantities. However, the limitations of using 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde include its poor solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects, which can lead to unwanted side effects.
Orientations Futures
There are several future directions for the study of 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde. One direction is to further investigate its potential applications in drug discovery, particularly in the development of new drugs for the treatment of neurological disorders and cancer. Another direction is to explore its potential as a tool for studying the mGluR5 signaling pathway and its role in synaptic plasticity and cognitive function. Additionally, further research is needed to optimize the synthesis method of 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde and improve its solubility and bioavailability.
Méthodes De Synthèse
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde can be synthesized through a multi-step reaction starting from 3-hydroxybenzaldehyde. The first step involves the protection of the hydroxyl group with a trimethylsilyl group, followed by the reaction with 2-bromoethyl-2-methylphenyl ether to form the intermediate. The intermediate is then reacted with sodium hydride and 3-bromopropylbenzene to form the final product, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde.
Applications De Recherche Scientifique
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been shown to enhance synaptic plasticity and improve cognitive function in animal models. In cancer research, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In drug discovery, 3-[2-(2-methylphenoxy)ethoxy]benzaldehyde has been used as a lead compound to develop new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
3-[2-(2-methylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-13-5-2-3-8-16(13)19-10-9-18-15-7-4-6-14(11-15)12-17/h2-8,11-12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVUJGRYPGZXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Methylphenoxy)ethoxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5231574.png)
![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)
![2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5231588.png)


![N-(3-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5231600.png)
![N-benzyl-1-(2-cyclohexylethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5231606.png)
![1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)
![1-[6-(2,5-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5231621.png)

![dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B5231633.png)
